molecular formula C7H11N3O B1454123 1-(oxolan-3-yl)-1H-pyrazol-4-amine CAS No. 1311369-72-8

1-(oxolan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B1454123
CAS No.: 1311369-72-8
M. Wt: 153.18 g/mol
InChI Key: CGWDUHSWKSAOCN-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of oxolane derivatives with pyrazole precursors under controlled conditions. One common method involves the use of oxolane-3-carboxylic acid, which is reacted with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by amination to introduce the amine group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(Oxolan-3-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(Oxolan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one: Similar structure but with a triazole ring instead of a pyrazole ring.

    Oxolan-3-one: A simpler compound with an oxolane ring and a ketone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an oxolane and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDUHSWKSAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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